molecular formula C16H17NO5S B2376088 N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide CAS No. 955846-53-4

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide

Cat. No.: B2376088
CAS No.: 955846-53-4
M. Wt: 335.37
InChI Key: VDFRVSWNYLFZSV-UHFFFAOYSA-N
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Description

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2,5-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both methanesulfonyl and dimethoxybenzamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFRVSWNYLFZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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